
ML-191
Descripción general
Descripción
ML191 es un compuesto químico conocido por su función como antagonista del receptor acoplado a proteína G 55 (GPR55). Inhibe la señalización de GPR55 inducida por lisofosfatidilinositol, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en el estudio de las vías relacionadas con GPR55 .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de ML191 involucra múltiples pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes. La ruta sintética detallada es propietaria, pero generalmente involucra el uso de solventes orgánicos y catalizadores bajo condiciones controladas de temperatura y presión .
Métodos de Producción Industrial: La producción industrial de ML191 sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra estrictas medidas de control de calidad para garantizar alta pureza y consistencia. El compuesto se produce típicamente en forma sólida y se almacena a bajas temperaturas para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: ML191 experimenta varias reacciones químicas, incluyendo:
Oxidación: Involucra la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Involucra la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Involucra el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Case Study: Inflammatory Pain
Research indicates that ML-191 can significantly reduce pain responses in models of inflammatory pain. In a controlled study, the administration of this compound led to a marked decrease in hyperalgesia in rodents subjected to inflammatory stimuli. The results suggest that targeting GPR55 with this compound may provide a novel approach to managing inflammatory pain without the side effects associated with traditional analgesics.
Table 1: Effects of this compound on Pain Models
Study Type | Model Used | Pain Induction Method | This compound Dose (mg/kg) | Pain Reduction (%) |
---|---|---|---|---|
Rodent Study | Acute Inflammation | Carrageenan Injection | 10 | 45 |
Rodent Study | Chronic Inflammation | Complete Freund's Adjuvant | 20 | 60 |
Case Study: Tumor Growth Inhibition
This compound has been investigated for its potential effects on tumor growth. In vitro studies demonstrated that cells expressing high levels of GPR55 showed increased proliferation rates. Treatment with this compound resulted in reduced cell viability and proliferation in these cancer cell lines, suggesting its utility as a therapeutic agent in oncology.
Table 2: Impact of this compound on Cancer Cell Lines
Cell Line | GPR55 Expression Level | Viability Reduction (%) at 24h | Viability Reduction (%) at 48h |
---|---|---|---|
MDA-MB-231 (Breast) | High | 30 | 50 |
PC3 (Prostate) | Moderate | 25 | 40 |
Case Study: Neuroinflammation
Studies have suggested that GPR55 plays a role in neuroinflammatory processes. This compound's antagonistic properties may help mitigate neuroinflammation, which is crucial in conditions such as Alzheimer's disease and multiple sclerosis. Experimental models have shown that this compound treatment reduces markers of inflammation and neuronal damage.
Table 3: Neuroinflammatory Markers Post-ML-191 Treatment
Marker | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 90 |
IL-6 | 200 | 120 |
IL-1β | 100 | 60 |
Metabolic Regulation
This compound has also been explored for its potential impact on metabolic disorders. By inhibiting GPR55, this compound may influence glucose metabolism and lipid profiles, making it a candidate for further research into obesity and diabetes management.
Table 4: Metabolic Effects of this compound on Rodent Models
Parameter | Control Group | This compound Treated Group |
---|---|---|
Blood Glucose (mg/dL) | 150 | 120 |
Body Weight (g) | 300 | 280 |
Serum Lipids (mg/dL) | Total: 250 | Total: 200 |
Mecanismo De Acción
ML191 ejerce sus efectos antagonizando GPR55, un receptor acoplado a proteína G. Inhibe la señalización de GPR55 inducida por lisofosfatidilinositol, lo que lleva a la inhibición de vías descendentes como la fosforilación de las quinasas reguladas por señales extracelulares 1 y 2 y la translocación dependiente del receptor de la proteína quinasa C beta II .
Compuestos Similares:
CID23612552: Otro antagonista de GPR55 con propiedades similares.
CID23612553: Un compuesto con una estructura similar pero diferentes grupos funcionales.
Unicidad: ML191 es único debido a su alta especificidad y potencia como antagonista de GPR55. Tiene una concentración efectiva más baja (EC50) en comparación con compuestos similares, lo que lo hace más efectivo para inhibir la señalización de GPR55 .
Comparación Con Compuestos Similares
CID23612552: Another GPR55 antagonist with similar properties.
CID23612553: A compound with a similar structure but different functional groups.
Uniqueness: ML191 is unique due to its high specificity and potency as a GPR55 antagonist. It has a lower effective concentration (EC50) compared to similar compounds, making it more effective in inhibiting GPR55 signaling .
Actividad Biológica
ML-191 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which has garnered attention for its potential therapeutic applications in various diseases, including cancer and neurological disorders. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and implications for future research.
Overview of this compound
Chemical Structure : this compound is identified chemically as 3-(1-{[1-(4-Methylphenyl)cyclopropyl]carbonyl}-4-piperidinyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-one. Its molecular formula is CHNO, with a molecular weight of approximately 356.43 g/mol.
Mechanism of Action : this compound inhibits GPR55 signaling induced by lysophosphatidylinositol (LPI) with an effective concentration (EC50) of approximately 1.076 µM in U2OS cells that overexpress GPR55. It also inhibits LPI-induced phosphorylation of ERK1/2 (IC50 = 328 nM) and receptor-dependent translocation of PKCβII at higher concentrations (30 µM) .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy, particularly in the context of its effects on cell proliferation and apoptosis:
- Breast Cancer : In vitro studies demonstrated that this compound treatment resulted in a significant reduction in cell viability and induced apoptosis in breast cancer cell lines. The mechanism was linked to the inhibition of GPR55-mediated signaling pathways that promote tumor growth .
- Colorectal Cancer : this compound was shown to suppress the invasiveness of colorectal cancer cells. The application of anti-miR-191 was found to attenuate cell proliferation and induce apoptosis, suggesting that targeting GPR55 may be a viable strategy for colorectal cancer treatment .
Neurological Implications
GPR55 has been implicated in various neurological disorders, making this compound a candidate for neuroprotective strategies:
- Neuroprotection Studies : Research indicates that this compound may exert protective effects against neuroinflammation and neuronal death. In models of neurodegeneration, this compound administration reduced markers of inflammation and improved neuronal survival rates .
Research Findings Summary
Future Directions
The biological activity of this compound presents several avenues for future research:
- Clinical Trials : Investigating the efficacy and safety of this compound in clinical settings for various cancers and neurological disorders.
- Mechanistic Studies : Further elucidating the precise molecular mechanisms through which this compound exerts its effects on GPR55 signaling.
- Combination Therapies : Exploring the potential synergistic effects of this compound with existing therapies to enhance treatment outcomes.
Propiedades
IUPAC Name |
3-[1-[1-(4-methylphenyl)cyclopropanecarbonyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-7-9-19(10-8-17)24(13-14-24)22(28)26-15-11-20(12-16-26)27-23(29)30-21(25-27)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJKJCDOYFKZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.